molecular formula C19H13F3N2O3 B3565747 3-methoxy-4-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}benzaldehyde

3-methoxy-4-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}benzaldehyde

Cat. No.: B3565747
M. Wt: 374.3 g/mol
InChI Key: HWYQWOJXEYUNCA-UHFFFAOYSA-N
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Description

The compound “3-methoxy-4-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}benzaldehyde” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a pyrimidine ring, and an aldehyde group (-CHO). The presence of a trifluoromethyl group and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the pyrimidine ring, and the attachment of the aldehyde group. The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is a functional group that has the formula -CF3 . The presence of the trifluoromethyl group, phenyl group, pyrimidine ring, and aldehyde group would all contribute to the overall structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, phenyl group, pyrimidine ring, and aldehyde group could all potentially participate in reactions. For example, the aldehyde group could undergo nucleophilic addition reactions, and the trifluoromethyl group could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s electronegativity and potentially its acidity . The aldehyde group could make the compound polar, and the aromatic phenyl group could contribute to its stability and possibly its solubility in organic solvents .

Properties

IUPAC Name

3-methoxy-4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c1-26-16-9-12(11-25)7-8-15(16)27-18-23-14(13-5-3-2-4-6-13)10-17(24-18)19(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYQWOJXEYUNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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